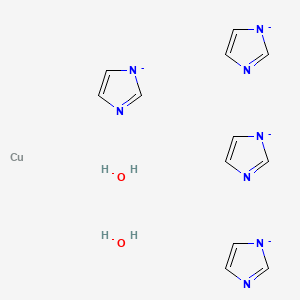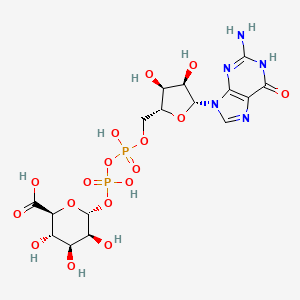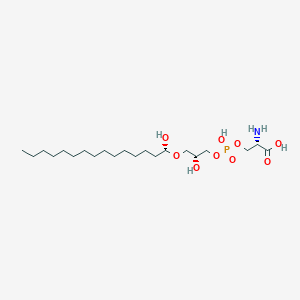
Lysophosphotidylserine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lysophosphatidylserine is an emerging lysophospholipid mediator that acts through G protein-coupled receptors. It is detected in various tissues and cells and is thought to be produced mainly by the deacylation of phosphatidylserine. Lysophosphatidylserine has been known to stimulate the degranulation of mast cells and has immune-modulatory functions .
準備方法
Synthetic Routes and Reaction Conditions: Lysophosphatidylserine is primarily produced by the deacylation of phosphatidylserine. This process involves the removal of a fatty acid group from phosphatidylserine, resulting in the formation of lysophosphatidylserine .
Industrial Production Methods: Industrial production methods for lysophosphatidylserine are not extensively documented. the deacylation process can be scaled up for industrial purposes, utilizing enzymatic or chemical methods to achieve the desired product.
化学反応の分析
Types of Reactions: Lysophosphatidylserine undergoes various chemical reactions, including:
Oxidation: Lysophosphatidylserine can be oxidized under specific conditions, leading to the formation of oxidized lysophosphatidylserine derivatives.
Reduction: Reduction reactions can convert oxidized lysophosphatidylserine back to its original form.
Substitution: Lysophosphatidylserine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized lysophosphatidylserine derivatives, reduced lysophosphatidylserine, and substituted lysophosphatidylserine compounds.
科学的研究の応用
Lysophosphatidylserine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study lipid signaling pathways and membrane dynamics.
Biology: Lysophosphatidylserine plays a crucial role in cell signaling, immune response modulation, and apoptosis.
Medicine: It has potential therapeutic applications in treating immune-related diseases, inflammation, and cancer.
Industry: Lysophosphatidylserine is used in the development of pharmaceuticals and as a research tool in various biochemical assays
作用機序
Lysophosphatidylserine exerts its effects by binding to specific G protein-coupled receptors, such as GPR34 and GPR174. Upon binding, it activates intracellular signaling pathways that modulate immune responses, cell proliferation, and apoptosis. The molecular targets and pathways involved include the activation of phospholipase C, protein kinase C, and the release of intracellular calcium .
類似化合物との比較
Lysophosphatidic acid: Another lysophospholipid mediator with similar signaling functions.
Sphingosine-1-phosphate: A well-studied lysophospholipid involved in immune regulation and cell signaling.
Uniqueness of Lysophosphatidylserine: Lysophosphatidylserine is unique due to its specific role in immune modulation and its ability to stimulate mast cell degranulation. Unlike lysophosphatidic acid and sphingosine-1-phosphate, lysophosphatidylserine has distinct receptors and signaling pathways that make it a valuable target for therapeutic interventions .
特性
分子式 |
C21H44NO9P |
|---|---|
分子量 |
485.5 g/mol |
IUPAC名 |
(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-[(1R)-1-hydroxypentadecoxy]propoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C21H44NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)29-15-18(23)16-30-32(27,28)31-17-19(22)21(25)26/h18-20,23-24H,2-17,22H2,1H3,(H,25,26)(H,27,28)/t18-,19+,20-/m1/s1 |
InChIキー |
RPZLJDFLPRHXGM-HSALFYBXSA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@H](O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O |
正規SMILES |
CCCCCCCCCCCCCCC(O)OCC(COP(=O)(O)OCC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


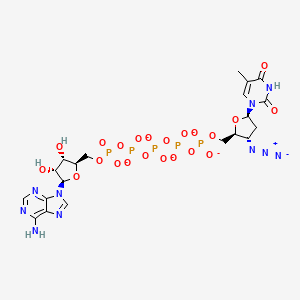
![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)
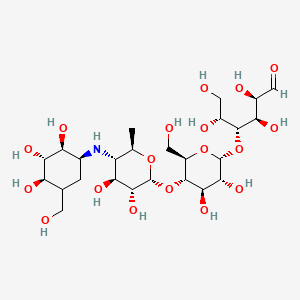
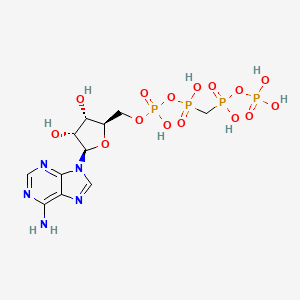
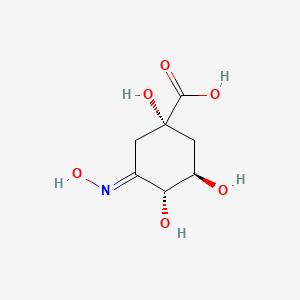
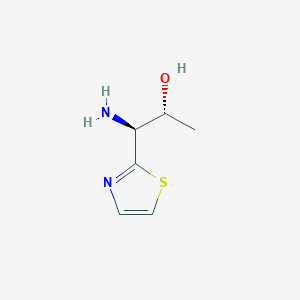
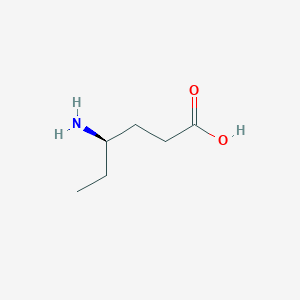
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)
![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)
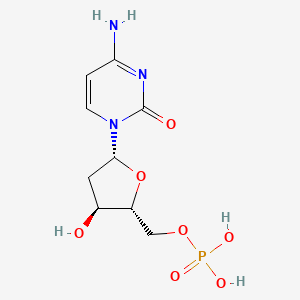
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)
![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)
